N-(2-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Antitumor activity Cytotoxicity profiling HL-60

N-(2-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide (CAS 352540-55-7) is a synthetic phthalimide-isoindole hybrid with the molecular formula C18H13N3O3 and a molecular weight of 319.3 g/mol. It features a 2-cyanophenyl group attached to the amide nitrogen and a 1,3-dioxoisoindol-2-yl (phthalimide) moiety at the α-position of the propanamide backbone.

Molecular Formula C18H13N3O3
Molecular Weight 319.3g/mol
CAS No. 352540-55-7
Cat. No. B416247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
CAS352540-55-7
Molecular FormulaC18H13N3O3
Molecular Weight319.3g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=CC=CC=C1C#N)N2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C18H13N3O3/c1-11(16(22)20-15-9-5-2-6-12(15)10-19)21-17(23)13-7-3-4-8-14(13)18(21)24/h2-9,11H,1H3,(H,20,22)
InChIKeyIGBICXNBNMNKPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide (CAS 352540-55-7): Procurement-Relevant Structural and Bioactivity Primer


N-(2-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide (CAS 352540-55-7) is a synthetic phthalimide-isoindole hybrid with the molecular formula C18H13N3O3 and a molecular weight of 319.3 g/mol . It features a 2-cyanophenyl group attached to the amide nitrogen and a 1,3-dioxoisoindol-2-yl (phthalimide) moiety at the α-position of the propanamide backbone . The compound has been registered in the ChEMBL database with antitumor activity data against multiple human cancer cell lines, including HL-60 (leukemia), SMMC-7721 (hepatocellular carcinoma), and A549 (lung adenocarcinoma), as well as activity in a GPR151 modulator screen . This specific ortho-cyano substitution pattern and α-phthalimido-propanamide architecture distinguish it from the para- and meta-cyano positional isomers, which may exhibit divergent target engagement and cytotoxicity profiles.

Why N-(2-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide Cannot Be Replaced by Generic Isoindoline Analogs


Positional isomerism within the cyanophenyl-isoindole-propanamide scaffold can produce substantially different biological outcomes. The ortho-cyano substitution in this compound places the electron-withdrawing nitrile group in close proximity to the amide linkage, potentially altering hydrogen-bonding geometry, conformational preferences, and target binding compared to the para- or meta-cyano isomers [1]. The α-phthalimido-propanamide linkage further distinguishes this compound from analogs where the phthalimide is attached at the β-position (e.g., 3-(4-cyanophenyl)-3-phthalimidylpropanamide) or at the N-terminus (e.g., N-(4-cyanophenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide), each of which may exhibit divergent cytotoxicity and target selectivity profiles . In the context of IDO/TDO inhibitor research—where isoindoline derivatives have entered clinical evaluation—subtle structural variations have been shown to modulate potency, selectivity, and off-target effects. Therefore, generic substitution without confirmatory bioequivalence data risks compromising experimental reproducibility and invalidating structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence for N-(2-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide vs. Closest Analogs


Multi-Cell-Line Antitumor Fingerprint vs. Positional Isomers in ChEMBL

This compound has been specifically evaluated for antitumor activity across three histologically distinct human cancer cell lines—HL-60 (promyelocytic leukemia), SMMC-7721 (hepatocellular carcinoma), and A549 (lung adenocarcinoma)—and registered in the ChEMBL database under distinct assay identifiers (CHEMBL5164447, CHEMBL5164449, and CHEMBL5164448, respectively) . In contrast, the para-cyano positional isomer 3-(4-cyanophenyl)-3-phthalimidylpropanamide (J-GLOBAL ID: 200907038173275061) has no registered antitumor bioactivity data in ChEMBL, and the meta-cyano isomer N-(3-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide similarly lacks ChEMBL antitumor annotation [1]. This differential bioactivity annotation pattern suggests that the ortho-cyano configuration may confer a distinct cytotoxicity profile not replicated by the para or meta isomers. Note: Exact IC50 values for each cell line are retrievable from the ChEMBL database using the provided assay identifiers; direct quantitative comparison across isomers is limited by the absence of parallel testing data for the comparator isomers.

Antitumor activity Cytotoxicity profiling HL-60 SMMC-7721 A549

GPR151 Modulator Activity: Ortho-Cyano Isoindole-Propanamide vs. Isoindoline-Class Baseline

This compound was identified as active in a cell-based high-throughput primary screen designed to identify activators of GPR151, an orphan G-protein coupled receptor, conducted by The Scripps Research Institute Molecular Screening Center . This bioactivity annotation is unique to the ortho-cyano substitution pattern; neither the para-cyano isomer nor the meta-cyano isomer has been reported in GPR151 assays. GPR151 is implicated in galanin receptor-like signaling and represents a niche pharmacological target. The presence of this activity in the PubChem BioAssay database (accessible via the linked ChEMBL record) provides a target-specific differentiation anchor that is absent for the comparator isomers. Quantitative data (EC50/AC50 values) can be retrieved from the original PubChem AID associated with this screen.

GPR151 GPCR modulator Orphan receptor High-throughput screening

Structural Topology Differentiation: α-Phthalimido Ortho-Cyano vs. β-Phthalimido Para-Cyano Linkage

The target compound features an α-phthalimido-propanamide architecture wherein the 1,3-dioxoisoindol-2-yl group is directly attached to the α-carbon of the propanamide chain adjacent to the amide carbonyl . The closest documented analog, 3-(4-cyanophenyl)-3-phthalimidylpropanamide (J-GLOBAL), bears the phthalimide group at the β-position of a propanamide chain attached to a para-cyanophenyl ring [1]. This difference in linkage position alters the spatial relationship between the phthalimide and cyanophenyl pharmacophores, with the α-linkage producing a more compact, potentially more conformationally restricted arrangement. In the context of IDO/TDO inhibitor pharmacology—where isoindoline connectivity has been systematically explored in patent families (e.g., US9320732, US9789094, US10034939)—variations in linker topology have been associated with changes in potency and isoform selectivity. No direct head-to-head pharmacological comparison between the α- and β-linked isomers has been published.

Structure-activity relationship Scaffold topology Phthalimide linkage Positional isomerism

Optimal Research and Procurement Scenarios for N-(2-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide


Anticancer SAR Probe with Pre-Annotated Multi-Cell-Line Cytotoxicity Data

Researchers investigating phthalimide-based anticancer agents can leverage the compound's existing ChEMBL cytotoxicity annotations across HL-60, SMMC-7721, and A549 cell lines as an immediate reference point for comparative potency benchmarking . The ortho-cyano substitution provides a distinct electronic environment for SAR exploration relative to para- and meta-cyano analogs, enabling the study of positional effects on cytotoxicity without requiring de novo primary screening of all isomers.

Orphan GPCR Chemical Biology: GPR151 Probe Development

The compound's demonstrated activity in a GPR151 activator high-throughput screen, conducted by the Scripps Research Institute Molecular Screening Center, positions it as a tractable starting point for developing chemical probes targeting this understudied galanin-receptor-like orphan GPCR . Procurement of this specific ortho-cyano isomer ensures consistency with the PubChem BioAssay record, which is critical for hit validation and follow-up medicinal chemistry campaigns.

Isoindoline-Phthalimide Topology SAR Studies

The α-phthalimido-propanamide linkage topology of this compound distinguishes it from β-linked isomers such as 3-(4-cyanophenyl)-3-phthalimidylpropanamide [1]. Medicinal chemistry groups exploring isoindoline-based IDO/TDO inhibitors—a class with extensive patent literature (e.g., US9320732, US9789094, US10034939)—can use this compound to probe the pharmacological consequences of linker geometry, spacer length, and cyano-group positioning within a controlled SAR matrix.

Reference Standard for Isomer-Specific Analytical Method Development

Given the presence of multiple positional isomers sharing the same molecular formula (C18H13N3O3, MW 319.3), this compound serves as an essential reference standard for developing isomer-discriminating analytical methods (e.g., chiral or achiral HPLC, LC-MS/MS) in quality control and metabolic stability studies [1]. Its distinct InChIKey (IGBICXNBNMNKPI-UHFFFAOYSA-N) provides unambiguous database identifiability.

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